![molecular formula C10H27InSi3 B12570216 Indium, [tris(trimethylsilyl)methyl]- CAS No. 562069-97-0](/img/structure/B12570216.png)
Indium, [tris(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, [tris(trimethylsilyl)methyl]- is a compound that features indium bonded to three [tris(trimethylsilyl)methyl] groups. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications. The presence of the [tris(trimethylsilyl)methyl] groups imparts significant steric bulk and stability to the indium center, influencing its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indium, [tris(trimethylsilyl)methyl]- can be synthesized through the reaction of indium trichloride with [tris(trimethylsilyl)methyl] lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
InCl3+3LiCH2Si(CH3)3→In[CH2Si(CH3)3]3+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for Indium, [tris(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The key considerations include maintaining an inert atmosphere, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Indium, [tris(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Reduction Reactions: The compound can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: It can participate in substitution reactions where the [tris(trimethylsilyl)methyl] groups are replaced by other ligands.
Complexation Reactions: The indium center can form complexes with other molecules, influencing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Indium, [tris(trimethylsilyl)methyl]- include halides, organometallic reagents, and various solvents like THF and toluene. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Indium, [tris(trimethylsilyl)methyl]- depend on the specific reaction type. For example, in reduction reactions, the compound can yield reduced organic substrates, while in substitution reactions, new indium complexes with different ligands are formed .
Scientific Research Applications
Indium, [tris(trimethylsilyl)methyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for radical reductions and hydrosilylation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including indium phosphide, which is used in semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, leveraging its unique reactivity and stability.
Polymer Chemistry: The compound is involved in polymerization processes, particularly in the formation of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which Indium, [tris(trimethylsilyl)methyl]- exerts its effects involves the generation of reactive intermediates, such as radicals or anions, depending on the reaction conditions. These intermediates facilitate various chemical transformations, including reductions and substitutions. The [tris(trimethylsilyl)methyl] groups provide steric protection to the indium center, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)methyllithium: This compound is similar in that it contains the [tris(trimethylsilyl)methyl] group, but it is bonded to lithium instead of indium.
Tris(trimethylsilyl)silane: Another related compound, where the central atom is silicon instead of indium.
Uniqueness
Indium, [tris(trimethylsilyl)methyl]- is unique due to the presence of the indium center, which imparts distinct reactivity and stability compared to similar compounds with lithium or silicon. This uniqueness makes it valuable in specific applications, such as the synthesis of indium-based materials and catalysis .
Properties
CAS No. |
562069-97-0 |
|---|---|
Molecular Formula |
C10H27InSi3 |
Molecular Weight |
346.39 g/mol |
InChI |
InChI=1S/C10H27Si3.In/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3; |
InChI Key |
CEQZDIPPOUHPPX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


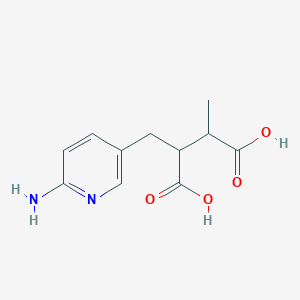
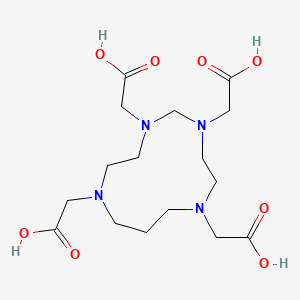
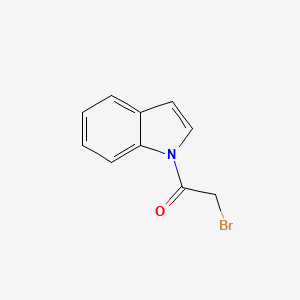


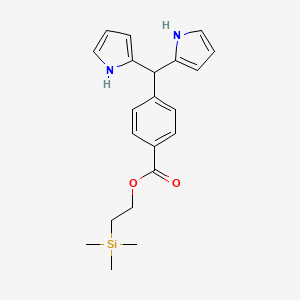
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
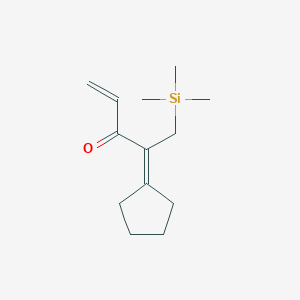
![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)


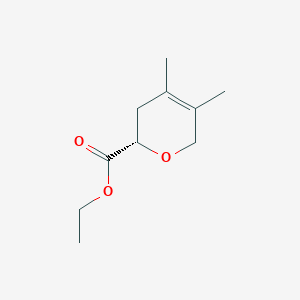
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
